molecular formula C8H13N3O B8484118 4-methoxy-N,N,6-trimethylpyrimidin-2-amine

4-methoxy-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B8484118
M. Wt: 167.21 g/mol
InChI Key: UJDGSIFRWRYSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N,N,6-trimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-methoxy-N,N,6-trimethylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3O/c1-6-5-7(12-4)10-8(9-6)11(2)3/h5H,1-4H3

InChI Key

UJDGSIFRWRYSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution containing 1.0 g (7.19 mmol) of 4-methoxy-6-methylpyrimidin-2-amine in 10 mL of anf DMF were added 1.35 mL (21.6 mmol) of methyl iodide followed by 853 mg (21.6 mmol) of 60% suspension of sodium hydride in mineral oil. The reaction mixture was stirred at 23° C. for 20 min. The reaction mixture was quenched with water and concentrated under diminished pressure in order to remove as much DMF as possible. The residue was dissolved in 70 mL of ethyl acetate and washed with 50-mL portions of water and brine respectively. The organic solution was dried (MgSO4) and concentrated under diminished pressure. The residue was purified by chromatography on a silica gel column (15×5 cm). Elution with 4:1 hexanes-ethyl acetate afforded the expected product as colorless oil: yield 755 mg (63%); silica gel TLC Rf 0.25 (4:1 hexanes-ethyl acetate); 1H NMR (CDCl3) δ 2.22 (s, 3H), 3.12 (s, 6H), 3.83 (s, 3H) and 5.76 (s, 1H); 13C-NMR (CDCl3) δ 24.07, 36.76, 36.76, 52.68, 93.74, 162.24, 167.70 and 170.24; mass spectrum (APCI+), m/z 168.1135 (M+H) (C8H14N3O requires 168.1137).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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reactant
Reaction Step One
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1.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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